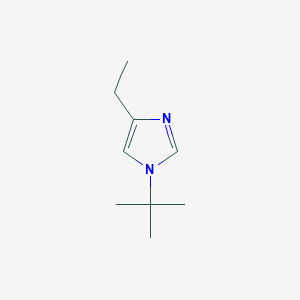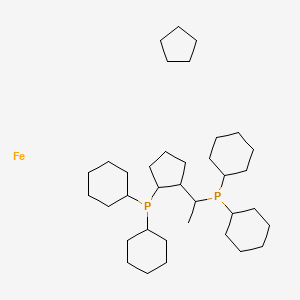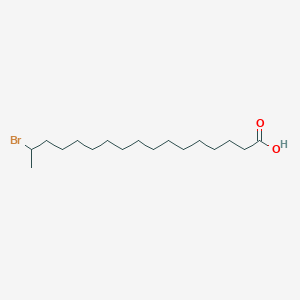
16-Bromoheptadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Bromoheptadecanoic acid is a brominated fatty acid with the molecular formula C17H33BrO2 and a molecular weight of 349.35 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and lipidomics . It is known for its role as a radiopharmaceutical precursor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Bromoheptadecanoic acid typically involves the bromination of heptadecanoic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 16th carbon position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 16-Bromoheptadecanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding heptadecanoic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of various substituted heptadecanoic acids.
Oxidation Reactions: Formation of heptadecanedioic acid or other oxidized derivatives.
Reduction Reactions: Formation of heptadecanoic acid.
Aplicaciones Científicas De Investigación
16-Bromoheptadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in studies of lipid metabolism and fatty acid transport.
Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 16-Bromoheptadecanoic acid involves its incorporation into lipid membranes and subsequent interaction with cellular proteins and enzymes. The bromine atom can participate in various biochemical reactions, influencing the activity of enzymes involved in lipid metabolism. The compound may also affect signal transduction pathways by modulating the function of membrane-bound receptors and ion channels .
Comparación Con Compuestos Similares
16-Bromohexadecanoic acid (C16H31BrO2): Similar in structure but with one less carbon atom.
16-Bromopalmitic acid (C16H31BrO2): Another brominated fatty acid with similar properties.
Uniqueness: 16-Bromoheptadecanoic acid is unique due to its specific chain length and bromination at the 16th carbon position. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Propiedades
Fórmula molecular |
C17H33BrO2 |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
16-bromoheptadecanoic acid |
InChI |
InChI=1S/C17H33BrO2/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(19)20/h16H,2-15H2,1H3,(H,19,20) |
Clave InChI |
AILKGAODMMCLAY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCCCCCCCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


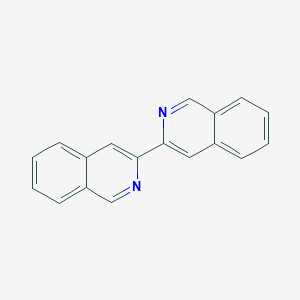
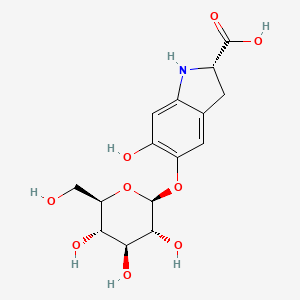
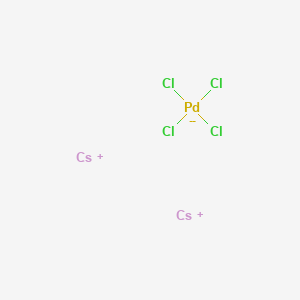

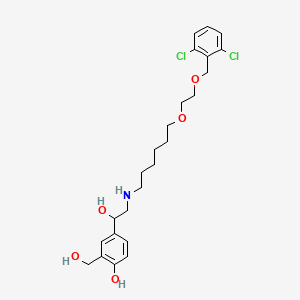


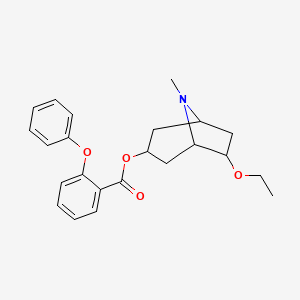
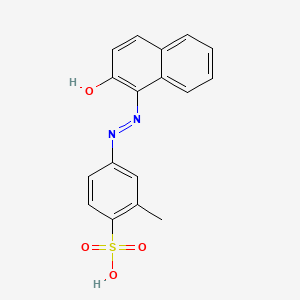
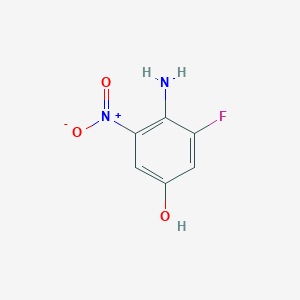
![3-Amino-6-(3-methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12815673.png)
